

Application Notes and Protocols for CR-1-30-B Functional Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 1 (CR1), also designated as CD35, is a crucial membrane-bound glycoprotein that plays a central role in the regulation of the complement system, a key component of the innate immune response. The most common allotype of human CR1 consists of 30 short consensus repeats (SCRs), and for the purpose of these application notes, we will refer to this form as **CR-1-30-B**, a representative model for functional assay development. CR1's primary functions include acting as a receptor for complement components C3b and C4b, accelerating the decay of C3 and C5 convertases (Decay-Accelerating Activity, DAA), and serving as a cofactor for the Factor I-mediated cleavage of C3b and C4b (Cofactor Activity, CFA).[1][2][3][4] These activities are critical in preventing excessive complement activation and protecting host cells from damage.[2]

This document provides detailed protocols for key functional assays to characterize the activity of **CR-1-30-B**, including its soluble forms. These assays are essential for understanding its biological function and for the development of CR1-based therapeutics for a range of complement-mediated diseases.

Signaling Pathway and Mechanism of Action

CR-1-30-B does not initiate a traditional intracellular signaling cascade upon ligand binding. Instead, its primary role is to downregulate the complement cascade at the cell surface. This is



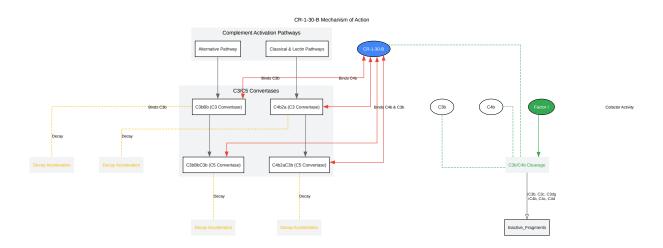




achieved through two main mechanisms:

- Decay-Accelerating Activity (DAA): CR-1-30-B binds to C3b and C4b components of the C3 and C5 convertases of the classical, lectin, and alternative pathways. This binding competitively displaces the catalytic subunits (Bb from the alternative pathway C3 convertase C3bBb, and C2a from the classical/lectin pathway C3 convertase C4b2a), leading to the irreversible decay of these enzymatic complexes.
- Cofactor Activity (CFA): CR-1-30-B acts as a cofactor for the serine protease Factor I. By binding to C3b and C4b, CR-1-30-B presents these molecules to Factor I, which then cleaves them into inactive fragments (iC3b, C3c, C3dg, and C4c, C4d, respectively). This process permanently inactivates the complement components, preventing their participation in the amplification of the complement cascade.





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Caption: **CR-1-30-B** inhibits complement activation via Decay-Accelerating Activity and Cofactor Activity for Factor I.

Data Presentation



Table 1: Binding Affinity of CR-1-30-B to Complement

Components

Ligand	CR-1-30-B Variant	Method	KD (nM)	Reference
C3b	Soluble CR1 (LHR-ABC)	In-solution Affinity	18.2 ± 0.6	
C4b	Soluble CR1 (LHR-ABC)	In-solution Affinity	530.2 ± 32.1	_
C4Ab (dimer)	Erythrocyte CR1	Radioligand Assay	~140	
C4Bb (dimer)	Erythrocyte CR1	Radioligand Assay	~480	
C3b	Porcine CR1-like (SCR 19-21)	PRODIGY Prediction	-	_

Table 2: Inhibitory Activity of Soluble CR-1-30-B Analogs on Complement Pathways

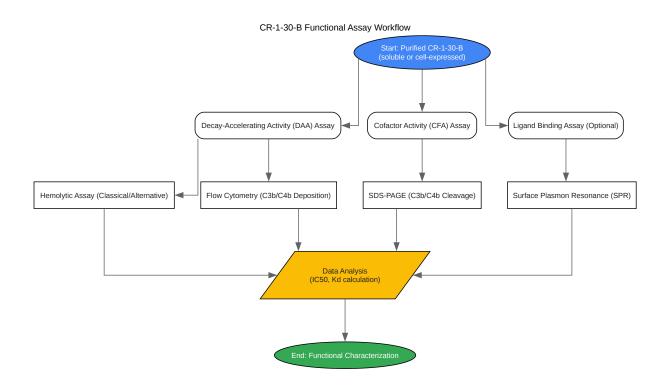


CR-1-30-B Analog	Pathway Assayed	Assay Type	IC50 (nM)	Reference
sCR1	Classical Pathway	Wieslab	2.55 ± 0.55	
sCR1	Alternative Pathway	Wieslab	0.71 ± 0.08	_
sCR1	Alternative Pathway	Rabbit Erythrocyte Hemolysis	29.46 ± 4.64	_
CSL040 (LHR- ABC)	Classical Pathway	CH50 Hemolysis	3.3 ± 0.3	-
CSL040 (LHR- ABC)	Alternative Pathway	ApH50 Hemolysis	1.8 ± 0.1	
LHR-AAAA	Classical Pathway	CH50 Hemolysis	32.7 ± 2.6	_
LHR-AAAA	Alternative Pathway	ApH50 Hemolysis	>1000	

Experimental Protocols

Experimental Workflow: Functional Characterization of CR-1-30-B





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Caption: Workflow for the functional assessment of **CR-1-30-B**'s DAA, CFA, and ligand binding properties.

Protocol 1: Decay-Accelerating Activity (DAA) - Hemolytic Assay



This assay measures the ability of **CR-1-30-B** to accelerate the decay of C3 convertases, thereby inhibiting complement-mediated hemolysis of sensitized erythrocytes.

Materials:

- Antibody-sensitized sheep erythrocytes (for classical pathway) or rabbit erythrocytes (for alternative pathway).
- Normal human serum (NHS) as a source of complement.
- Gelatin Veronal Buffer (GVB) with Ca2+ and Mg2+ (GVB++) for classical pathway.
- GVB with Mg2+ and EGTA (GVB-Mg-EGTA) for alternative pathway.
- Purified soluble CR-1-30-B or cells expressing CR-1-30-B.
- 96-well microtiter plates.
- Spectrophotometer (412 nm).

Procedure:

- Prepare serial dilutions of the **CR-1-30-B** sample in the appropriate buffer.
- In a 96-well plate, add the diluted CR-1-30-B samples.
- Add sensitized sheep erythrocytes (in GVB++) or rabbit erythrocytes (in GVB-Mg-EGTA) to each well.
- Initiate the complement cascade by adding an appropriate dilution of NHS to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding ice-cold GVB with EDTA.
- Pellet the intact erythrocytes by centrifugation.
- Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.



- Controls should include wells with 100% lysis (erythrocytes in water) and 0% lysis (erythrocytes in buffer only).
- Calculate the percent inhibition of hemolysis for each CR-1-30-B concentration and determine the IC50 value.

Protocol 2: Cofactor Activity (CFA) - SDS-PAGE Based Assay

This assay assesses the ability of **CR-1-30-B** to act as a cofactor for Factor I-mediated cleavage of C3b or C4b.

Materials:

- Purified C3b or C4b.
- Purified Factor I.
- Purified soluble CR-1-30-B or cells expressing CR-1-30-B.
- Reaction buffer (e.g., PBS, pH 7.4).
- SDS-PAGE gels (e.g., 4-12% Bis-Tris).
- Coomassie blue stain or silver stain.
- Densitometer for quantification.

Procedure:

- Set up reaction mixtures containing a fixed amount of C3b or C4b and Factor I.
- Add varying concentrations of the **CR-1-30-B** sample to the reaction tubes.
- Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).
- Stop the reaction by adding SDS-PAGE sample buffer with a reducing agent.



- Boil the samples and load them onto an SDS-PAGE gel.
- Run the gel to separate the protein fragments.
- Stain the gel with Coomassie blue or silver stain.
- Visualize the cleavage of the α'-chain of C3b or C4b. The intact α'-chain will decrease in intensity, and cleavage products will appear at lower molecular weights.
- Quantify the band intensities using densitometry to determine the extent of cleavage at each
 CR-1-30-B concentration.

Protocol 3: DAA and CFA - Flow Cytometry Based Assay

This method measures the inhibition of C3b/C4b deposition (DAA) and the cleavage of deposited C3b/C4b (CFA) on a cell surface.

Materials:

- CR-1-30-B expressing cells (e.g., transfected cell line) and a negative control cell line.
- Normal human serum or purified complement components.
- Fluorescently labeled antibodies against C3c, C3d, C4c, or C4d.
- Flow cytometer.
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Procedure:

- Wash and resuspend the CR-1-30-B expressing cells and control cells in an appropriate buffer.
- Sensitize the cells with an antibody if assessing the classical pathway.
- Incubate the cells with a source of complement (e.g., C7-deficient serum to allow deposition without lysis) for various time points.



- Wash the cells to remove unbound complement components.
- Stain the cells with fluorescently labeled antibodies specific for C3 or C4 cleavage products.
- · Wash the cells and resuspend in FACS buffer.
- Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI).
- A reduction in the MFI for C3b/C4b deposition on CR-1-30-B expressing cells compared to control cells indicates DAA.
- The appearance of cleavage product-specific epitopes (e.g., C3d) on CR-1-30-B expressing cells demonstrates CFA.

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